(2-(三氟甲基)嘧啶-5-基)甲醇

描述

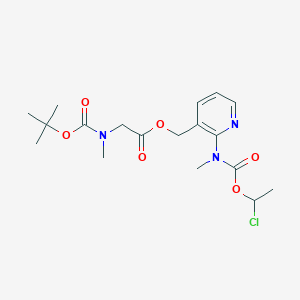

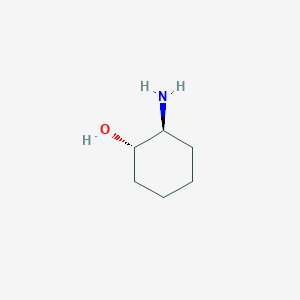

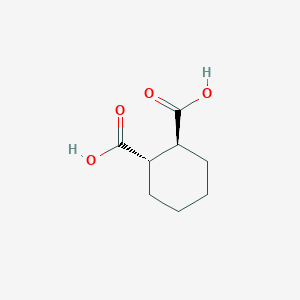

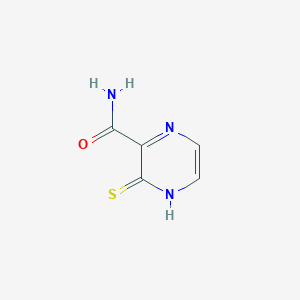

The compound (2-(Trifluoromethyl)pyrimidin-5-yl)methanol is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the fluorine atoms in the trifluoromethyl group is likely to enhance the compound's chemical stability and could affect its reactivity due to the strong electronegativity of fluorine.

Synthesis Analysis

The synthesis of related pyrimidinyl methanol compounds involves various chemical reactions. For instance, the synthesis of α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol, a compound related to the target molecule, was achieved through oxidation and subsequent reduction starting from trimethoprim, with an overall yield of 66% . The structures of intermediates and the final product were confirmed using LC-MS, 1H NMR, 13C NMR, or IR techniques, supported by density functional calculations .

Molecular Structure Analysis

The molecular structure of pyrimidinyl methanol derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group attached to the pyrimidine ring is a strong electron-withdrawing group, which could influence the electronic properties of the molecule.

Chemical Reactions Analysis

The photochemical reduction of 4,6-dimethyl-2-pyrimidinol, a compound structurally similar to the target molecule, leads to different products depending on the solvent used. In methanol, an addition product is formed, while in 2-propanol, a dihydrodimer is produced . The dihydrodimer can further react under acid catalysis to yield different cyclic compounds . Additionally, nitrous acid reacts with the dihydrodimer to produce the dioxime of 2-hydroxy-4,6-pyrimidinedicarbaldehyde .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol are not detailed in the provided papers, the presence of the trifluoromethyl group is known to influence such properties. For example, the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives shows that trifluoromethyl groups can be incorporated into pyrimidinyl compounds, which may enhance their antimicrobial activity . The identification of these compounds was established using elemental analysis, IR, 1H-NMR, and mass spectral data .

科学研究应用

区域选择性合成和药理学意义

- 药理学合成:Zanatta 等人 (2020) 的一项研究报告了从涉及三氟甲基化嘧啶的反应中区域选择性合成新型吡唑基-嘧啶杂化物。对这些化合物进行了对人乙酰胆碱酯酶和丁酰胆碱酯酶的抑制活性测试,其中一些化合物显示出显着的活性,表明具有潜在的药理学应用(Zanatta 等,2020)。

化学结构和性质

- 晶体结构分析:Kang 等人 (2015) 对包括 (嘧啶-5-基)甲醇部分在内的嘧啶类杀菌剂 nuarimol 的晶体结构进行了研究。本研究详细描述了晶体内的分子排列和相互作用,有助于理解其化学行为(Kang 等,2015)。

新型化合物的合成

- 功能化嘧啶:Sambaiah 等人 (2017) 描述了一种合成功能化新型色烯并[4,3-d]嘧啶-5-醇衍生物的多功能程序,展示了嘧啶衍生物在有机合成中作为中间体的用途(Sambaiah 等,2017)。

- 抗菌活性:Vlasov 等人 (2018) 的一项研究合成了色烯-嘧啶酮衍生物并测试了它们的抗菌活性,表明这些化合物在开发新型抗菌剂中的潜力(Vlasov 等,2018)。

在激酶抑制中的应用

- 激酶抑制和抗增殖活性:Marquise 等人 (2015) 的研究重点是从三芳基甲醇合成吡啶并[3′,2′:4,5]吡咯并[1,2-c]嘧啶,评估了它们在黑色素瘤细胞中激酶抑制和抗增殖活性的潜力,突出了嘧啶衍生物在药物化学中的相关性(Marquise 等,2015)。

安全和危害

属性

IUPAC Name |

[2-(trifluoromethyl)pyrimidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTLPDJYINUPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

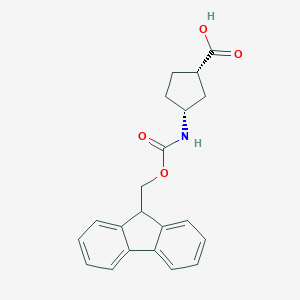

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)